molecular formula C7H11F3O5S B2527622 Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate CAS No. 1163707-68-3

Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate

Cat. No.: B2527622
CAS No.: 1163707-68-3
M. Wt: 264.22
InChI Key: SFGPVHJRBMESDV-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate is a useful research compound. Its molecular formula is C7H11F3O5S and its molecular weight is 264.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure-Activity Relationships

Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate is utilized in the synthesis of nonsteroidal antiandrogens, showing potential in the treatment of androgen-responsive diseases. The compound's derivatives, particularly those with a trifluoromethyl group, exhibit partial androgen agonist activity, leading to the development of potent antiandrogens like ICI 176334, which are being explored for benign and malignant conditions (Tucker, Crook, & Chesterson, 1988).

Electrochemical Studies in Non-aqueous Solvents

Research on this compound contributes to understanding the dissociation behavior of trifluoromethanesulfonic acid in non-aqueous solvents. This knowledge is crucial for electrochemical applications, where the strength and dissociation of acids in various solvents impact the performance of electrochemical systems (Fujinaga & Sakamoto, 1977).

Zwitterionic Polymers and Copolymers

The compound plays a role in the synthesis of zwitterionic polymers and copolymers, which exhibit unique solubility behavior influenced by copolymer composition, pH, and electrolyte concentration. These materials are of interest for their potential applications in biotechnology and medicine, given their responsive nature to environmental changes (Kathmann, White, & McCormick, 1997).

Ionic Liquids and Catalysis

This compound contributes to the field of ionic liquids, particularly in the synthesis of triflate anion ionic liquids. These ionic liquids have unique properties and are used in various applications, including catalysis, electrochemistry, and green chemistry. The solvent-free synthesis of high purity triflate ionic liquids from this compound opens up new avenues for sustainable chemical processes (Ignat’ev et al., 2012).

Synthesis of Cyclopropane Derivatives

The compound is also employed in the synthesis of cyclopropane derivatives, which are valuable in medicinal chemistry and organic synthesis. The ability to undergo double alkylation with active methylene compounds leads to the production of trifluoromethylated cyclopropane derivatives, which are important intermediates in the synthesis of a variety of bioactive molecules (Kasai et al., 2012).

Safety and Hazards

The safety information available indicates that Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate is potentially dangerous. The GHS pictograms indicate that it may cause harm if swallowed (H301), cause severe skin burns and eye damage (H314), and may be harmful if inhaled (H332) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Properties

IUPAC Name

methyl 2,2-dimethyl-3-(trifluoromethylsulfonyloxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O5S/c1-6(2,5(11)14-3)4-15-16(12,13)7(8,9)10/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGPVHJRBMESDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COS(=O)(=O)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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